4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid
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Overview
Description
4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a fluoro, hydroxy, and methylamino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Functional Groups: The fluoro, hydroxy, and methylamino groups can be introduced through various substitution reactions. For example, fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide, while the hydroxy group can be introduced through hydroxylation reactions.
Coupling with Benzoic Acid: The final step involves coupling the quinoline derivative with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a quinoline derivative with a carbonyl group.
Reduction: Formation of a quinoline derivative with a hydroxy group.
Substitution: Formation of quinoline derivatives with various substituents replacing the fluoro group.
Scientific Research Applications
4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Lacks the fluoro and methylamino groups, making it less versatile in terms of chemical reactivity.
8-hydroxyquinoline: Similar structure but lacks the fluoro and methylamino groups, leading to different biological activities.
Quinoline-3-carboxylic acid: Lacks the hydroxy and methylamino groups, resulting in different chemical properties.
Uniqueness
4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid is unique due to the presence of multiple functional groups that impart distinct chemical and biological properties. The combination of fluoro, hydroxy, and methylamino groups in the quinoline core makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H14FN3O5 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H14FN3O5/c1-20-12-7-9(19)6-11-14(12)22-17(25)13(15(11)23)16(24)21-10-4-2-8(3-5-10)18(26)27/h2-7,20H,1H3,(H,21,24)(H,26,27)(H2,22,23,25) |
InChI Key |
ACSDSFPAGHERCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC2=C1NC(=O)C(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
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